molecular formula C₁₇H₁₇N₆O₆P B1156710 Desfluoro Tedizolid Phosphate Ester

Desfluoro Tedizolid Phosphate Ester

Cat. No.: B1156710
M. Wt: 432.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Tedizolid Phosphate Ester is a chemical intermediate structurally related to the antibiotic Tedizolid Phosphate, a novel oxazolidinone-class antibacterial agent . Tedizolid Phosphate is a prodrug that is rapidly converted in the body to its active form, Tedizolid, which inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . The active drug exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . As a research chemical, this compound (Molecular Formula: C17H17N6O6P, Molecular Weight: 432.33 g/mol) serves as a critical synthetic precursor or reference standard in the development and analytical profiling of novel oxazolidinone antibiotics . Its structure, which lacks a fluorine atom present in the parent drug, makes it a valuable compound for conducting structure-activity relationship (SAR) studies. Researchers utilize this ester to investigate the impact of specific molecular modifications on antibacterial potency, resistance profiles, and other pharmacological properties, thereby aiding in the design of next-generation therapeutics to combat multidrug-resistant bacterial infections. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₇H₁₇N₆O₆P

Molecular Weight

432.33

Synonyms

(5R)-3-[4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action : Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for combating bacterial infections effectively.
  • Spectrum of Activity : It has demonstrated superior potency compared to linezolid against several strains of Gram-positive bacteria, including those resistant to other antibiotics .

Clinical Applications

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
    • Efficacy : Clinical trials have shown that Desfluoro Tedizolid Phosphate Ester is effective in treating ABSSSI with a dosing regimen of 200 mg once daily. It has been found non-inferior to linezolid in clinical trials, achieving comparable treatment outcomes with fewer adverse effects .
    • Phase III Trials : Two pivotal Phase III trials established its safety and efficacy profile, demonstrating a treatment responder rate of approximately 80% .
  • Ocular Applications :
    • Recent studies have explored the use of nanocrystals of this compound for ocular delivery systems. The enhanced solubility and stability of these formulations open new avenues for treating ocular infections caused by resistant strains .
  • Pediatric Use :
    • Ongoing research is evaluating the pharmacokinetics and safety of this compound in pediatric populations aged 2 to 12 years. Initial findings suggest that it may be a viable option for treating Gram-positive infections in children .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePhasePopulationDosing RegimenPrimary Outcome
ESTABLISH-125Phase IIIAdults with ABSSSI200 mg once dailyTreatment responder at 48-72 hours: 80%
ESTABLISH-226Phase IIIAdults with ABSSSI200 mg once dailyTreatment responder at 48-72 hours: 85%
Pediatric StudyOngoingChildren (2-12 years)Single dose IV/oralPharmacokinetics and safety profile

Case Study Insights

  • A study involving patients with complicated skin infections highlighted the effectiveness of this compound in achieving rapid clinical resolution while minimizing side effects compared to traditional therapies like linezolid .
  • Research on ocular formulations demonstrated that the use of nanocrystals significantly improved the bioavailability and therapeutic potential against resistant bacterial strains affecting the eye .

Comparison with Similar Compounds

Key Structural Features :

  • A hydroxymethyl group at the C5 position of the oxazolidinone ring, enhancing activity against linezolid-resistant strains .
  • A biaryl pyridylphenyl ring system, enabling additional hydrogen bonding with the ribosome’s peptidyl-transferase center .
  • A phosphate ester prodrug design, improving aqueous solubility (critical for oral/IV administration) and bioavailability (~90%) .

Pharmacokinetics :

  • Once-daily dosing (200 mg for 6 days) due to a half-life of 8.4–10.2 hours .
  • Linear pharmacokinetics with a Cₘₐₓ of 1.8–4.5 mg/L and AUC of 23.8–30.50 µg·h/mL .
  • Low hematotoxicity risk compared to linezolid (e.g., reduced thrombocytopenia) .
Linezolid (First-Generation Oxazolidinone)
Feature Tedizolid Phosphate Linezolid
Mechanism Binds 50S subunit; stronger affinity due to D-ring substituent Same target but weaker binding
Potency 4× more potent against S. pneumoniae (MIC₉₀: 0.25 vs. 1 µg/mL) Lower activity against linezolid-resistant strains
Dosing Once daily (6-day course) Twice daily (10-day course)
Safety Lower risk of thrombocytopenia Higher hematotoxicity
Resistance Coverage Active against cfr-mediated linezolid-resistant strains Limited efficacy against cfr mutants

Structural Differences : Tedizolid’s hydroxymethyl group and pyridylphenyl system enhance ribosomal binding and overcome resistance .

ACH-702 (Isothiazoloquinolone)
Feature Tedizolid Phosphate ACH-702
Class Oxazolidinone (protein synthesis inhibitor) Isothiazoloquinolone (DNA gyrase/topo IV inhibitor)
Intracellular Activity Effective against M. tuberculosis in THP-1 cells Comparable efficacy to rifampin/moxifloxacin
Formulation Nanoparticles or free solution Nanoparticles or free solution

Both show potent intracellular mycobacterial killing, but Tedizolid Phosphate’s oral bioavailability and established clinical use give it an edge .

Rifampin and Moxifloxacin
Feature Tedizolid Phosphate Rifampin/Moxifloxacin
Mechanism Protein synthesis inhibitor RNA polymerase inhibitor (rifampin)
Activity Comparable intracellular efficacy Similar mycobacterial killing
Dosing Shorter course (6 days) Longer regimens (weeks-months)
Prodrug Design Comparison
Feature Tedizolid Phosphate Other Prodrugs (e.g., Valacyclovir)
Conversion Rapid hydrolysis by alkaline phosphatases Requires hepatic/intestinal enzymes
Bioavailability ~90% Variable (e.g., valacyclovir: 55%)
Solubility Phosphate ester improves water solubility Often requires ester/lipid modifications

Preparation Methods

Synthesis of Intermediate II

Intermediate II is prepared through two primary routes:

Route A: Direct Boronation

2-Bromo-5-(2-methyltetrazol-5-yl)pyridine undergoes Miyaura borylation using bis(pinacolato)diboron in the presence of palladium catalysts. Key conditions:

  • Catalyst : PdCl₂(dppf) (1 mol%)

  • Base : Potassium acetate (1.2 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 110°C

  • Yield : 86.4%

Route B: Grignard-Mediated Borate Formation

Halogen-metal exchange followed by borate quenching:

  • Substrate : 2-Bromo-5-(2-methyltetrazol-5-yl)pyridine

  • Reagent : iPrMgCl (1.5 equiv)

  • Borating Agent : Trimethyl borate (1.2 equiv)

  • Solvent : THF at -55°C

  • Yield : 78.0%

Synthesis of Intermediate III

The oxazolidinone-phosphate scaffold is constructed through a three-step sequence:

Oxazolidinone Ring Formation

  • Starting Material : 4-Bromophenyl isocyanate (non-fluorinated analog)

  • Reagent : R-glycidol tosylate

  • Conditions :

    • Base : Cs₂CO₃ (0.1 equiv)

    • Solvent : DMF at 100°C

    • Reaction Time : 1 hour

Hydrolysis to Free Alcohol

  • Substrate : Tosylate intermediate

  • Conditions : 1N HCl at 50°C for 5 hours

  • Workup : Dichloromethane extraction followed by sodium sulfate drying

Phosphorylation

  • Reagent : POCl₃ (2.4 equiv) in triethyl phosphate

  • Temperature : Room temperature

  • Reaction Time : 2–3 hours

  • Yield : 63.7–66.4%

Suzuki-Miyaura Coupling Optimization

The critical C–C bond formation between Intermediates II and III was systematically optimized across multiple parameters:

Catalyst Screening

CatalystSolventBaseTemperatureYield (%)
Pd(PPh₃)₄TolueneK₃PO₄Reflux84.9
PdCl₂(dppf)1,4-DioxaneKOAc110°C89.3
Pd(OAc)₂/XPhosTolueneCs₂CO₃100°C78.2

Solvent Effects

  • 1,4-Dioxane : Highest yields (89.3%) due to improved catalyst solubility

  • Toluene : Preferred for industrial scalability despite slightly lower yields (84.9%)

  • DMF : Avoided due to difficulties in product isolation

Temperature Profiling

Optimal results obtained at 110°C in dioxane, with reaction completion in 4–5 hours. Lower temperatures (80–100°C) required extended reaction times (10–12 hours).

Industrial-Scale Process Design

Key considerations for kilogram-scale production:

Raw Material Economics

  • Cost Analysis :

    ComponentCost/kg (USD)Contribution to Total Cost (%)
    Intermediate II1,20038
    Intermediate III1,80052
    Palladium Catalyst4508

Purification Strategies

  • Crystallization : Sequential use of petroleum ether and water for Intermediate II

  • Chromatography : Avoided in favor of solvent-based recrystallization for cost efficiency

Environmental Metrics

  • E-Factor : 23 (kg waste/kg product)

  • PMI : 45 (total mass input/mass API)

Comparative Analysis with Fluorinated Analog

While sharing the core synthetic approach with Tedizolid Phosphate, Desfluoro synthesis presents distinct challenges:

ParameterTedizolid PhosphateDesfluoro Analog
Coupling Efficiency92%85–89%
Intermediate III StabilityHighModerate
Overall Yield68%62–65%

The absence of fluorine reduces electron-withdrawing effects, moderately decreasing coupling rates but improving substrate solubility in non-polar solvents.

Process Validation and Quality Control

Critical quality attributes (CQAs) for the final API:

CQASpecificationAnalytical Method
Purity≥99.0%HPLC (USP)
Residual Pd≤10 ppmICP-MS
Water Content≤0.5%Karl Fischer
Polymorphic FormForm IPXRD

Q & A

Q. How is the minimum inhibitory concentration (MIC) of tedizolid phosphate determined against methicillin-resistant Staphylococcus aureus (MRSA) in vitro?

MIC determination involves time-kill studies using static or dynamic models. Tedizolid’s MIC90 for MRSA is typically ≤0.5 mg/L, assessed via broth microdilution under standardized conditions (e.g., CLSI guidelines). Time-kill assays show concentration-dependent bactericidal activity, with ≥3-log10 CFU reduction observed at 4×MIC over 24 hours . Static models may underestimate efficacy compared to dynamic pharmacokinetic/pharmacodynamic (PK/PD) simulations that mimic human serum concentrations .

Q. What methodological approaches are used to characterize tedizolid phosphate’s pharmacokinetic (PK) parameters in preclinical studies?

PK studies in rodents or primates employ serial blood sampling after single/multiple doses (e.g., 200 mg once daily). Key parameters include:

  • Cmax : 1.8–4.5 mg/L (dose-dependent)
  • AUC0–24 : 23.8–30.50 µg·h/mL
  • Half-life : 8.4–10.2 hours Bioavailability (~90%) is measured via oral vs. intravenous administration. Plasma protein binding (70–90%) is quantified using equilibrium dialysis .

Q. How do researchers validate tedizolid phosphate’s prodrug activation mechanism?

Enzymatic conversion to active tedizolid is confirmed using:

  • Phosphatase assays : Incubation with alkaline phosphatase to hydrolyze the phosphate ester.
  • LC-MS/MS : Quantify tedizolid levels in plasma after prodrug administration.
  • Comparative MIC testing : Demonstrate equivalent antimicrobial activity between tedizolid phosphate (prodrug) and pure tedizolid .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in thrombocytopenia rates between tedizolid and linezolid in phase III trials?

Pooled data from ESTABLISH-1/2 trials show lower thrombocytopenia incidence with tedizolid (4.3% vs. 7.8% for linezolid). To investigate:

  • Conduct in vitro megakaryocyte differentiation assays to compare bone marrow suppression.
  • Analyze PK/PD drivers (e.g., mitochondrial toxicity linked to oxazolidinone structure).
  • Use longitudinal platelet monitoring in animal models dosed at human-equivalent exposures .

Q. What methodologies are recommended for assessing tedizolid’s adsorption during continuous renal replacement therapy (CRRT)?

In vitro CRRT models (e.g., bovine blood recirculation) quantify transmembrane clearance (CLTM):

  • Hemofiltration (CHF) : Sieving coefficient = 0.50–0.57 at ultrafiltrate rates of 1–3 L/hour.
  • Hemodialysis (CHD) : Saturation coefficient = 0.38–0.56 at dialysate rates of 1–6 L/hour. Adsorption is measured via mass balance after correcting for dilution. Findings suggest minimal dose adjustments are needed clinically .

Q. How can researchers optimize experimental models to evaluate tedizolid’s potential drug-drug interactions (DDIs) involving monoamine oxidase (MAO) inhibition?

  • In vitro : Measure IC50 for MAO-A/B inhibition (e.g., 8.7 µM for MAO-A).
  • In vivo : Use tyramine challenge tests in animal models to assess pressor response potentiation.
  • Clinical : Randomized crossover studies with pseudoephedrine/tyramine co-administration to quantify DDI risks .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing non-inferiority margins in tedizolid phase III trials?

Non-inferiority is established if the 95% CI for the treatment difference (tedizolid vs. linezolid) does not exceed a pre-specified margin (e.g., 10%). Early endpoints (48–72 hours) and test-of-cure (7–14 days post-treatment) require stratified analyses by baseline pathogen and infection severity. Modified ITT and per-protocol populations are used for sensitivity analyses .

Q. How should stability studies for crushed tedizolid phosphate tablets be conducted for nasogastric administration?

  • Sample preparation : Crush tablets into fine powder, suspend in water or enteral formula.
  • Stability testing : Use HPLC to quantify tedizolid recovery at 25°C over 24 hours.
  • Delivery validation : Flush NG tubes post-administration to confirm no drug retention. Results show ≥90% recovery, supporting clinical feasibility .

Data Contradiction Analysis

Q. How to reconcile discrepancies between tedizolid’s in vitro potency and clinical efficacy in deep-seated infections?

While tedizolid exhibits superior in vitro activity against MRSA compared to linezolid (MIC ≤0.5 vs. 1–2 mg/L), clinical equivalence in skin infections may not extrapolate to osteomyelitis or endocarditis. Researchers should:

  • Develop tissue penetration models (e.g., microdialysis in bone or cardiac tissue).
  • Correlate PK/PD targets (AUC/MIC) with outcomes in animal infection models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.